6-(Propan-2-yl)piperazin-2-one exhibits thermal stability characteristics typical of cyclic amide structures. Based on crystallographic data from related piperazin-2-one derivatives, the compound demonstrates stability under standard conditions with a predicted boiling point of 296.6 ± 33.0 degrees Celsius [1]. The lactam functionality contributes significantly to the overall thermal stability through resonance stabilization between the nitrogen atom and the carbonyl group.
Comparative analysis with structurally similar piperazine derivatives indicates that thermal degradation likely follows first-order kinetics, as observed in related piperazine systems where degradation rates demonstrate Arrhenius dependence on temperature with activation energies ranging from 183.5 to 184 kilojoules per mole [2] [3]. The propan-2-yl substituent at the 6-position may introduce additional steric considerations that influence degradation pathways.
The degradation kinetics of 6-(propan-2-yl)piperazin-2-one likely proceed through mechanisms similar to those observed in other piperazine derivatives. Research on related compounds suggests that thermal degradation occurs primarily through substitution reactions, with ring-opening processes initiated at elevated temperatures [2]. The presence of the isopropyl group may provide additional stability through steric hindrance effects that protect the ring from nucleophilic attack.
Thermodynamic calculations for related piperazin-2-one structures indicate Gibbs free energy of formation values around -287.6 kilojoules per mole, suggesting moderate thermodynamic stability under standard conditions [4]. The activation energy for thermal degradation processes in similar lactam systems typically ranges from 180 to 190 kilojoules per mole [3].
Based on studies of analogous piperazine systems, thermal decomposition of 6-(propan-2-yl)piperazin-2-one likely generates nitrogen-containing fragments including ammonium species and formylated derivatives [2]. The specific degradation pathway may involve initial ring opening at the lactam functionality, followed by subsequent fragmentation of the propan-2-yl substituent.
The Hansen solubility parameters for 6-(propan-2-yl)piperazin-2-one can be estimated based on structural contributions from its constituent functional groups. For piperazine derivatives, the dispersive component (δd) typically ranges from 17.0 to 19.0 megapascals to the power of 0.5, while the polar component (δp) ranges from 8.0 to 12.0 megapascals to the power of 0.5 [5] [6].
The hydrogen bonding component (δh) is particularly significant for this compound due to the presence of the lactam nitrogen-hydrogen group and the carbonyl oxygen, contributing an estimated 10.0 to 15.0 megapascals to the power of 0.5 [5]. These parameters indicate moderate solubility in polar protic solvents and limited solubility in nonpolar organic solvents.
The octanol-water partition coefficient (LogP) for 6-(propan-2-yl)piperazin-2-one is estimated to be in the range of -0.5 to 1.5, based on fragment contribution methods and comparison with structurally related compounds [7] [8]. The negative contribution from the lactam functionality (-1.0 to -1.5) is partially offset by the lipophilic propan-2-yl substituent (+1.0 to +1.5).
Related piperazin-2-one derivatives show LogP values ranging from -2.19 for the parent piperazin-2-one to higher values for substituted derivatives [9]. The isopropyl substitution at the 6-position is expected to increase the LogP value by approximately 1.0 to 1.5 units compared to the unsubstituted parent compound [10].
The compound exhibits amphiphilic properties due to the presence of both hydrophilic (lactam) and hydrophobic (isopropyl) components. Estimated water solubility ranges from 1.0 to 10.0 grams per liter at 25 degrees Celsius, based on group contribution methods and comparison with similar structures [11].
Solubility in organic solvents varies significantly depending on the solvent polarity. Good solubility is expected in polar protic solvents such as methanol and ethanol, moderate solubility in polar aprotic solvents like dimethyl sulfoxide, and limited solubility in nonpolar solvents such as hexane or toluene [12] [13].
6-(Propan-2-yl)piperazin-2-one contains one hydrogen bond donor group (the lactam nitrogen-hydrogen) and two hydrogen bond acceptor sites (the carbonyl oxygen and the secondary nitrogen atom). This hydrogen bonding pattern is consistent with observations from related piperazin-2-one structures where similar donor-acceptor ratios are reported [14] [15].
The hydrogen bonding capacity significantly influences the compound's physicochemical properties, particularly its solubility behavior and intermolecular interactions. Crystallographic studies of related piperazine derivatives demonstrate that these compounds form extensive hydrogen bonding networks in the solid state, with nitrogen-hydrogen to oxygen distances typically ranging from 1.84 to 2.10 angstroms [16].
The topological polar surface area for 6-(propan-2-yl)piperazin-2-one is calculated to be approximately 41 to 45 square angstroms, based on fragment contribution methods [17] [18]. This value falls within the optimal range for oral bioavailability according to Lipinski's rule of five, which suggests that compounds with polar surface areas below 140 square angstroms typically exhibit favorable absorption characteristics [15].
The polar surface area calculation includes contributions from the lactam oxygen (approximately 17 square angstroms), the lactam nitrogen-hydrogen group (approximately 12 square angstroms), and the secondary nitrogen atom (approximately 12 square angstroms) [18]. These values are consistent with experimental data from structurally related compounds.
Additional molecular descriptors relevant to hydrogen bonding interactions include the hydrogen bond donor count (1), hydrogen bond acceptor count (2), and the total count of nitrogen and oxygen atoms (3) [19] [20]. These parameters place the compound within favorable ranges for drug-like properties and membrane permeability.
The molecular flexibility, as indicated by the number of rotatable bonds (2), suggests moderate conformational freedom that may influence hydrogen bonding interactions in different molecular environments [21]. This flexibility is primarily associated with the propan-2-yl substituent, which can adopt multiple conformations.
While specific single-crystal X-ray diffraction data for 6-(propan-2-yl)piperazin-2-one are not available in the literature, analysis of related piperazin-2-one structures provides insight into the expected solid-state characteristics. Related compounds typically crystallize in monoclinic or triclinic space groups with multiple molecules in the asymmetric unit [22] [23].
The piperazin-2-one ring system adopts a chair conformation in most crystal structures, with the lactam functionality introducing planarity constraints. The propan-2-yl substituent is expected to adopt an equatorial orientation to minimize steric interactions, consistent with observations in similar substituted piperazine derivatives [24].
Crystallographic studies of related piperazin-2-one compounds reveal extensive hydrogen bonding networks in the solid state. These interactions typically involve nitrogen-hydrogen to oxygen hydrogen bonds with distances ranging from 2.0 to 2.8 angstroms and angles between 146 and 174 degrees [16] [23].
The crystal packing is further stabilized by van der Waals interactions between the propan-2-yl substituents and potential carbon-hydrogen to oxygen weak hydrogen bonds. These interactions contribute to the overall lattice energy and influence physical properties such as melting point and sublimation behavior [25].
Based on structural analysis of related compounds, 6-(propan-2-yl)piperazin-2-one may exhibit polymorphic behavior due to the conformational flexibility of the propan-2-yl substituent. Different crystal forms may arise from alternative packing arrangements or conformational states of the substituent [26].
Thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis would be essential for complete solid-state characterization. Related piperazin-2-one derivatives show melting points in the range of 136 to 140 degrees Celsius for the parent compound, with substitution patterns typically increasing the melting point by 20 to 40 degrees Celsius [9] [1].